molecular formula C8H14N2S B573559 1-cyano-N,N-dipropylmethanethioamide CAS No. 178811-53-5

1-cyano-N,N-dipropylmethanethioamide

Cat. No.: B573559
CAS No.: 178811-53-5
M. Wt: 170.274
InChI Key: PFTVFHFJGRPVND-UHFFFAOYSA-N
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Description

1-Cyano-N,N-dipropylmethanethioamide is a thiourea derivative characterized by a central thioamide (C=S) group, a cyano (-CN) substituent, and two N-bound propyl chains. The N,N-dipropyl substituents likely increase steric bulk and lipophilicity, influencing solubility, melting points, and reactivity compared to smaller alkyl or aryl derivatives.

Properties

CAS No.

178811-53-5

Molecular Formula

C8H14N2S

Molecular Weight

170.274

IUPAC Name

1-cyano-N,N-dipropylmethanethioamide

InChI

InChI=1S/C8H14N2S/c1-3-5-10(6-4-2)8(11)7-9/h3-6H2,1-2H3

InChI Key

PFTVFHFJGRPVND-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=S)C#N

Synonyms

Carbonocyanidothioic amide, dipropyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

1-Cyano-N'-(2-(2,4-Dichlorophenoxy)acetyl)cyclopropanecarbohydrazide (4o)
  • Structure: Contains a cyano group, cyclopropane ring, and carbohydrazide (C=O-NH-NH-) core with a 2,4-dichlorophenoxyacetyl substituent.
  • Key Differences: Functional Group: The carbohydrazide (C=O) in 4o contrasts with the thioamide (C=S) in the target compound. This substitution reduces polarity and hydrogen-bonding capacity. Physicochemical Data:
Property 1-Cyano-N,N-Dipropylmethanethioamide (Predicted) Compound 4o
Melting Point ~50–80°C (estimated for aliphatic thioamides) 188–190°C
Molecular Weight ~215 g/mol 327.66 g/mol
Solubility Higher in nonpolar solvents Likely polar solvent-soluble
3-Buten-1-aminium, 1-Cyano-N,N,3-Trimethyl-N-2-Propenyl-, Bromide
  • Structure: A quaternary ammonium salt with a cyano group and allyl/propenyl substituents.
  • Key Differences :
    • Ionic Nature : The charged ammonium center increases water solubility, contrasting with the neutral thioamide.
    • Reactivity : The allyl groups enable polymerization or electrophilic additions, whereas the thioamide’s C=S group may participate in metal coordination or nucleophilic substitutions.

Substituent Effects

  • N-Alkyl vs. N-Aryl Groups: The dipropyl groups in the target compound likely lower melting points compared to aromatic N-substituents (e.g., dichlorophenoxy in 4o). Propyl chains enhance lipophilicity (logP ~2.5–3.5) relative to cyclopropane or aryl groups, impacting membrane permeability in biological systems.
  • In contrast, cyano groups in ammonium salts (e.g., compound) may act as electron-withdrawing groups, altering reactivity.

Spectral and Analytical Data

  • 1H-NMR :
    • The target compound’s propyl groups would show signals at δ ~0.8–1.6 (CH3 and CH2), distinct from the cyclopropane protons (δ 1.51–1.64) or aromatic protons (δ 7.00–7.57) in 4o.
  • ESI-MS :
    • The molecular ion [M−H]− for 4o is observed at 327.66, while the target compound’s lower molecular weight (~215 g/mol) would yield a smaller m/z value.

Research Implications

  • Biological Activity: Thioamides are known for antimicrobial and enzyme-inhibitory properties. The target compound’s lipophilicity may enhance cell penetration compared to polar analogs like 4o.
  • Material Science : Quaternary ammonium salts (e.g., compound) are used in surfactants, whereas thioamides may serve as ligands in catalysis or precursors for heterocycle synthesis.

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